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thiazole-5-carboxamide

Cat. No.: B185977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a

"privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Its

unique electronic properties and ability to form key interactions with various biological targets

have led to the development of numerous therapeutic agents. This in-depth technical guide

explores the structure-activity relationships (SAR) of aminothiazole analogs across different

therapeutic areas, providing detailed experimental methodologies and visualizing key biological

and experimental processes.

Core Structure-Activity Relationship Principles
The biological activity of aminothiazole analogs can be finely tuned by substitutions at three

key positions: the 2-amino group (N2), and the C4 and C5 positions of the thiazole ring.

Understanding the impact of these modifications is crucial for the rational design of potent and

selective drug candidates.

The 2-Amino Group (N2): This position is a critical determinant of activity and is frequently

modified to explore SAR. Acylation or substitution with various aryl, heteroaryl, or alkyl

groups can significantly influence potency and selectivity. For instance, in antitubercular

aminothiazoles, the introduction of substituted benzoyl groups at the N2 position dramatically
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enhances activity.[1][2] Similarly, for LIMK kinase inhibitors, modifications at this position are

pivotal for achieving high potency.

The C4 Position: Substitutions at the C4 position often play a crucial role in target recognition

and binding. In many antitubercular analogs, a 2-pyridyl moiety at this position is found to be

essential for potent activity, with other substitutions being poorly tolerated.[1][2] The nature of

the substituent at C4 can also impact the overall physicochemical properties of the molecule,

influencing its solubility and pharmacokinetic profile.

The C5 Position: The C5 position offers another avenue for structural modification to

modulate activity and selectivity. For example, in certain anticancer agents, the introduction

of a bromine atom at C5 provides a handle for further synthetic elaboration, while in

antifungal aminothiazoles, a naphth-1-ylmethyl group at this position is associated with high

potency.[3]

Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data for various aminothiazole analogs,

highlighting the impact of different substitution patterns on their biological activity.

Table 1: Antitubercular Activity of 2-Aminothiazole
Analogs against Mycobacterium tuberculosis H37Rv

Compound ID N2-Substituent C4-Substituent MIC (µM) Reference

Hit Compound
Unsubstituted

Phenyl
2-Pyridyl >25 [1]

Analog 1 3-Chlorobenzoyl 2-Pyridyl 0.024 [1][2]

Analog 2 4-Chlorobenzoyl 2-Pyridyl 0.048 [1]

Analog 3
3,4-

Dichlorobenzoyl
2-Pyridyl 0.048 [1]

Analog 4 Benzoyl 2-Pyridyl 0.78 [1]

Analog 5 3-Chlorobenzoyl Phenyl >25 [1]

MIC: Minimum Inhibitory Concentration
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Table 2: Antiproliferative Activity of 2-Aminothiazole
Analogs against Cancer Cell Lines

Compo
und ID

N2-
Substitu
ent

C4-
Substitu
ent

C5-
Substitu
ent

Cell
Line

IC50
(µM)

Target
Kinase(
s)

Referen
ce

Dasatinib

2-Chloro-

6-

methylph

enyl

Hydroxye

thylpiper

azinyl-

methyl-

pyrimidin

yl

- K562 <0.001

Bcr-Abl,

Src

family

[4]

AT7519

N-

succinam

ide

3-pyridyl - HCT116 0.12

CDK1,

CDK2,

CDK5,

CDK9

[5]

Compou

nd 20

Benzylic

amine

Butyliden

e (fused)

Butyliden

e (fused)
H1299 4.89 - [6]

Compou

nd 20

Benzylic

amine

Butyliden

e (fused)

Butyliden

e (fused)
SHG-44 4.03 - [6]

Aurora

Kinase

Inhibitor

(cpd 22)

4-

Fluoroph

enyl

Substitut

ed aniline
- -

0.079

(Aurora

A)

Aurora A [7]

IC50: Half-maximal Inhibitory Concentration

Table 3: Antifungal Activity of 2-Aminothiazole Analogs
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Compound
ID

N2-
Substituent

C5-
Substituent

Fungal
Species

MIC50 (µM) Reference

41F5
Cyclohexyla

mide

Naphth-1-

ylmethyl

Histoplasma

capsulatum
0.4-0.8 [3]

Analog A
Cyclohexylm

ethylamide

Naphth-1-

ylmethyl

Histoplasma

capsulatum
0.4 [3]

Analog B
Cyclohexylet

hylamide

Naphth-1-

ylmethyl

Histoplasma

capsulatum
0.4 [3]

Analog C
Cyclopentyla

mide

Naphth-1-

ylmethyl

Cryptococcus

neoformans
- [3]

MIC50: Minimum Inhibitory Concentration for 50% of isolates

Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the investigation of SAR.

Below are methodologies for key experiments cited in the study of aminothiazole analogs.

Synthesis: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of the 2-

aminothiazole core.[8]

Materials:

α-Haloketone (e.g., 2-bromoacetophenone)

Thiourea

Solvent (e.g., Methanol, Ethanol)

Base (e.g., Sodium Carbonate solution)

Procedure:
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Dissolve the α-haloketone and thiourea in the chosen solvent in a round-bottom flask.

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography

(TLC).

Upon completion, cool the reaction mixture to room temperature.

Pour the reaction mixture into a solution of sodium carbonate to precipitate the product.

Collect the solid product by vacuum filtration.

Wash the filter cake with cold water to remove any inorganic salts.

Dry the product. Further purification can be achieved by recrystallization or column

chromatography.

Biological Assays
This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

Recombinant kinase

Kinase-specific substrate (peptide or protein)

ATP (Adenosine triphosphate)

Kinase assay buffer

Test compound (aminothiazole analog)

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

96-well or 384-well plates

Procedure:

Prepare serial dilutions of the test compound in DMSO.
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In a multi-well plate, add the kinase, substrate, and kinase assay buffer.

Add the diluted test compound or control (DMSO vehicle) to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C or 37°C) for

a defined period.

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

Measure the signal (luminescence or fluorescence) using a plate reader.

Calculate the percent inhibition and determine the IC50 value by plotting the data against the

compound concentration.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Materials:

Cells in culture

96-well cell culture plates

Test compound (aminothiazole analog)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with serial dilutions of the test compound and incubate for the desired time

period (e.g., 24, 48, or 72 hours).
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After the incubation period, add MTT solution to each well and incubate for 2-4 hours at

37°C, allowing viable cells to metabolize the MTT into formazan crystals.

Remove the medium containing MTT and add the solubilization solution to dissolve the

formazan crystals.

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate

reader.

Calculate the percentage of cell viability relative to the untreated control cells and determine

the IC50 value.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an

antimicrobial agent.

Materials:

Bacterial or fungal strain

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

Test compound (aminothiazole analog)

96-well microtiter plates

Procedure:

Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

Prepare an inoculum of the microorganism adjusted to a standardized concentration (e.g., 5

x 10^5 CFU/mL).

Inoculate each well containing the test compound with the microbial suspension.

Include a positive control (microorganism in broth without compound) and a negative control

(broth only).

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
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The MIC is determined as the lowest concentration of the compound that completely inhibits

visible growth of the microorganism.

Visualizing Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows provide a clear

and concise understanding of complex processes.

Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key signaling pathways

targeted by aminothiazole analogs.
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Caption: LIM Kinase signaling pathway and the inhibitory action of aminothiazole analogs.
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Caption: Role of Aurora A Kinase in mitosis and its inhibition by aminothiazole analogs.

Experimental Workflows
The following diagrams illustrate typical experimental workflows for the synthesis and

evaluation of aminothiazole analogs.
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Caption: General experimental workflow for Hantzsch thiazole synthesis.
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Caption: A typical workflow for the in vitro screening of aminothiazole analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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